1-(3-bromo-4-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Overview
Description
1-(3-bromo-4-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as BZP-TM, is a piperazine derivative that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, as well as a mechanism of action that is still being studied.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it has been suggested that this compound may act as a dopamine and serotonin reuptake inhibitor. This means that it may prevent the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase heart rate and blood pressure. These effects make it a potential candidate for the study of various neurological and cardiovascular disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-bromo-4-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its potential to increase the release of neurotransmitters. This makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, one of the limitations of using 1-(3-bromo-4-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is its potential to cause cardiovascular effects. This can make it difficult to study the effects of this compound on the brain without also studying its effects on the cardiovascular system.
Future Directions
There are many potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of research could be the study of its potential use in the treatment of depression, anxiety, and ADHD. Another area of research could be the study of its potential use in the treatment of cardiovascular disorders. Additionally, further research could be done to better understand its mechanism of action and its effects on the central nervous system.
Conclusion:
In conclusion, 1-(3-bromo-4-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a piperazine derivative that has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, as well as a mechanism of action that is still being studied. While there are advantages and limitations to using 1-(3-bromo-4-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments, there are many potential future directions for research on this compound.
Scientific Research Applications
1-(3-bromo-4-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied for its potential use in scientific research. One of the main applications of this compound is in the study of the central nervous system. 1-(3-bromo-4-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the study of various neurological disorders such as depression, anxiety, and ADHD.
properties
IUPAC Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O5/c1-27-18-6-5-15(11-17(18)23)14-24-7-9-25(10-8-24)22(26)16-12-19(28-2)21(30-4)20(13-16)29-3/h5-6,11-13H,7-10,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQKKQZWFGQCFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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